molecular formula C11H16N2 B1289184 N1-Cyclopentylbenzene-1,2-diamine CAS No. 600725-69-7

N1-Cyclopentylbenzene-1,2-diamine

Cat. No.: B1289184
CAS No.: 600725-69-7
M. Wt: 176.26 g/mol
InChI Key: DWKHLNTXRMLLEJ-UHFFFAOYSA-N
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Description

N1-Cyclopentylbenzene-1,2-diamine (CAS 600725-69-7) is an aromatic diamine compound with the molecular formula C11H16N2 and a molecular weight of 176.26 g/mol . This chemical building block features a benzene-1,2-diamine (ortho-phenylenediamine) structure substituted at the N1 position with a cyclopentyl group, a structure that lends itself to further chemical functionalization and complex molecule synthesis . While specific biological data for this compound is limited in the public domain, research into structurally similar aromatic diamine compounds reveals potential therapeutic pathways of interest. For instance, the novel compound N1-benzyl-4-methylbenzene-1,2-diamine (BMD) has been identified as a suppressor of nuclear factor-kappaB (NF-κB) activation, inhibiting the expression of inducible nitric oxide synthase (iNOS) in macrophages . This suggests that aromatic diamine scaffolds, in general, may hold significant value for researchers investigating NF-κB-dependent inflammatory processes and developing new agents for nitric oxide-associated diseases . Furthermore, other derivatives of benzene-1,2-diamine, such as N1-phenylbenzene-1,2-diamine, are actively being utilized in materials science, particularly in the synthesis of copper-based hybrid nanoflowers (CuhNFs) for evaluating cytotoxic effects on cancer cell lines . Researchers can employ this compound as a versatile precursor in organic synthesis, potentially for the development of new ligands for asymmetric catalysis, given that monofunctionalized diamine derivatives are widely applied in this field , or for the construction of more complex heterocyclic systems. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-N-cyclopentylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWKHLNTXRMLLEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600725-69-7
Record name 1-N-cyclopentylbenzene-1.2-diamine
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Advanced Synthetic Methodologies for N1 Cyclopentylbenzene 1,2 Diamine and Its Analogues

Strategies for Regioselective Monosubstitution on the Benzene-1,2-diamine Core

Achieving regioselective monosubstitution on the benzene-1,2-diamine core presents a significant challenge due to the presence of two nucleophilic amino groups. Direct alkylation often leads to a mixture of mono- and di-substituted products, necessitating the use of strategic synthetic approaches to ensure selectivity.

Nucleophilic Aromatic Substitution Approaches Utilizing Substituted Nitrobenzenes

A prevalent and effective strategy for the regioselective synthesis of N1-monosubstituted benzene-1,2-diamines involves a two-step sequence: a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group. This approach circumvents the issue of over-alkylation by introducing the amine substituents in a controlled manner.

The SNAr reaction is facilitated by the presence of strong electron-withdrawing groups, such as a nitro group, ortho or para to a leaving group on the aromatic ring. frontiersin.org This activation enhances the susceptibility of the carbon atom to nucleophilic attack.

A typical reaction involves the treatment of an ortho-substituted nitrobenzene, such as 1-fluoro-2-nitrobenzene (B31998), with a primary amine. The fluorine atom serves as an excellent leaving group, and the ortho-nitro group activates the ring towards nucleophilic attack by the amine. This reaction is generally carried out in the presence of a base to neutralize the hydrofluoric acid byproduct.

Following the successful SNAr reaction to form the N-substituted-2-nitroaniline intermediate, the final step is the reduction of the nitro group to an amine. This transformation is a well-established and reliable process in organic synthesis.

Several reducing agents can be employed for this purpose, with catalytic hydrogenation being one of the most common and efficient methods. nih.gov This typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under a hydrogen atmosphere. The reaction is generally clean and provides high yields of the desired diamine.

Other reducing agents that can be utilized include metal/acid combinations, such as tin(II) chloride in hydrochloric acid, or iron in acetic acid. rsc.orgorganic-chemistry.org These methods are also effective, although they may require more rigorous workup procedures to remove metal salts. The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain reaction conditions.

The following table summarizes representative conditions for the SNAr and reduction steps:

StepReactantsCatalyst/ReagentSolventTemperature (°C)Yield (%)
SNAr 1-fluoro-2-nitrobenzene, AmineBase (e.g., K₂CO₃, Et₃N)DMF, DMSO, or AcetonitrileRoom Temp. to 10085-98
Reduction N-substituted-2-nitroanilinePd/C, H₂Ethanol, Methanol, or Ethyl AcetateRoom Temp.90-99
Reduction N-substituted-2-nitroanilineSnCl₂·2H₂OEthanol or Ethyl AcetateReflux80-95

Synthetic Pathways via N-Acyl Intermediates and Subsequent Hydrolysis

An alternative strategy for achieving regioselective mono-N-alkylation of benzene-1,2-diamine involves the use of a protecting group strategy. One of the amino groups is temporarily deactivated by acylation, allowing for the selective alkylation of the remaining free amino group.

The first step in this pathway is the mono-N-acylation of benzene-1,2-diamine. This can be achieved by reacting the diamine with an acylating agent, such as acetic anhydride or acetyl chloride, under controlled conditions to favor the formation of the mono-acylated product. nih.gov The resulting N-acetyl-benzene-1,2-diamine has one of its amino groups protected as an amide, which is significantly less nucleophilic than a free amine.

With one amino group protected, the N-alkylation can be carried out on the remaining free amino group. This step typically involves reacting the N-acetyl-benzene-1,2-diamine with an alkylating agent, such as a cyclopentyl halide or tosylate, in the presence of a base. The base is necessary to deprotonate the amino group, enhancing its nucleophilicity.

The final step in this sequence is the hydrolysis of the acyl protecting group to regenerate the free amine. This is typically achieved by treating the N-acyl-N'-alkyl-benzene-1,2-diamine with either an acid or a base. commonorganicchemistry.comcommonorganicchemistry.comorganic-chemistry.org Basic hydrolysis, for instance with aqueous sodium hydroxide or potassium hydroxide, is a common method. commonorganicchemistry.comcommonorganicchemistry.com Acidic hydrolysis can also be employed, though care must be taken if other acid-sensitive functional groups are present in the molecule. commonorganicchemistry.com

StepDescriptionReagentsTypical Conditions
1. Protection Mono-N-acylation of benzene-1,2-diamineAcetic anhydride or Acetyl chlorideControlled stoichiometry, often at low temperature
2. Alkylation N-alkylation of the free amino groupCyclopentyl bromide, Base (e.g., NaH, K₂CO₃)Anhydrous solvent (e.g., DMF, THF)
3. Deprotection Hydrolysis of the N-acyl groupAqueous NaOH or HClReflux

Enantioselective Synthesis of Chiral N1-Cyclopentylbenzene-1,2-diamine Derivatives

The development of enantioselective methods for the synthesis of chiral N1-substituted benzene-1,2-diamine derivatives is of great importance, as these compounds are valuable building blocks for chiral ligands and catalysts in asymmetric synthesis. strem.comnih.gov Several strategies can be employed to introduce chirality and control the stereochemistry at the N1-position or on the cyclopentyl ring.

One approach involves the use of chiral ligands in transition metal-catalyzed N-alkylation reactions. nih.gov For instance, a palladium- or copper-catalyzed reaction between benzene-1,2-diamine and a suitable cyclopentyl electrophile could be rendered enantioselective by the use of a chiral phosphine or N-heterocyclic carbene (NHC) ligand. nih.govrsc.org These chiral ligands coordinate to the metal center and create a chiral environment, influencing the stereochemical outcome of the C-N bond formation.

Another strategy is asymmetric reductive amination. This involves the reaction of a prochiral ketone, such as cyclopentanone, with an aniline derivative in the presence of a chiral catalyst and a reducing agent. frontiersin.orgnih.gov Chiral Brønsted acids or chiral metal complexes can be used to catalyze the formation of a chiral imine intermediate, which is then reduced stereoselectively to the desired chiral amine. frontiersin.org Reductive aminases are also emerging as powerful biocatalysts for the stereoselective amination of ketones. frontiersin.orgnih.gov

Furthermore, the synthesis of chiral diamines can be achieved through the resolution of racemic mixtures. This can be accomplished by forming diastereomeric salts with a chiral resolving agent, such as a chiral carboxylic acid, followed by separation of the diastereomers by crystallization. acs.org

Green Chemistry Approaches in Diamine Synthesis

In recent years, there has been a significant emphasis on developing more environmentally benign synthetic methods. Several green chemistry principles can be applied to the synthesis of this compound and its analogues to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One key area of improvement is the choice of solvent. Traditional N-alkylation reactions often employ volatile and toxic organic solvents. The use of water as a reaction medium is a highly attractive green alternative. nih.gov Microwave-assisted organic synthesis has also emerged as a powerful tool for accelerating reaction rates and often leads to higher yields with reduced energy consumption. nih.gov The N-acylation of amines, a key step in one of the regioselective strategies, has been shown to proceed efficiently in water under microwave irradiation. nih.gov

The development of reusable catalysts is another important aspect of green chemistry. Heterogeneous catalysts, such as metal nanoparticles supported on solid matrices, can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.gov For instance, supported gold nanoparticles have been shown to be effective catalysts for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes under mild conditions. nih.gov Similar catalytic systems can be envisioned for the N-alkylation step.

Furthermore, the concept of atom economy can be improved by employing catalytic hydrogen autotransfer (or borrowing hydrogen) reactions. nih.gov In this approach, an alcohol is used as the alkylating agent, and the reaction proceeds via the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination with the amine. The only byproduct in this process is water, making it a highly atom-economical and green method. nih.gov

Comparative Analysis of Synthetic Efficiency and Yields Across Different Methodologies

The choice of a synthetic route for this compound depends on several factors, including the desired scale of the reaction, the availability of starting materials, and the required purity of the final product. A comparative analysis of the different methodologies reveals their respective advantages and disadvantages in terms of efficiency and yields.

The Nucleophilic Aromatic Substitution (SNAr) approach is a robust and high-yielding method for the regioselective synthesis of N1-monosubstituted benzene-1,2-diamines. The yields for both the SNAr step and the subsequent nitro group reduction are typically very high, often exceeding 85-90% for each step. nih.gov This makes it a highly efficient route for accessing the target compound.

Reductive amination represents a more direct and atom-economical approach, especially when starting from a nitroarene and a ketone. organic-chemistry.orgnih.gov One-pot reductive N-alkylation of nitroarenes with carbonyl compounds can provide the desired N-alkylated aniline in a single step, which is then reduced to the diamine. This method can be very efficient, with reported yields for the N-alkylation of natural product models ranging from moderate to excellent. nih.gov

The following table provides a general comparison of the yields for different N-alkylation strategies.

Synthetic MethodologyKey FeaturesTypical Overall Yields
Nucleophilic Aromatic Substitution (SNAr) High regioselectivity, two-step process.75-95%
N-Acyl Intermediate Excellent regioselectivity, three-step process.60-85%
Reductive Amination (from nitroarene) Atom-economical, one-pot potential.45-97%
Metal-Catalyzed N-Alkylation (from diamine) Direct, but can lead to mixtures.Variable, depends on selectivity

N1 Cyclopentylbenzene 1,2 Diamine As a Versatile Synthetic Precursor

Cyclocondensation Reactions for Heterocyclic Compound Formation

The presence of two adjacent amino groups in N1-Cyclopentylbenzene-1,2-diamine makes it an ideal substrate for cyclocondensation reactions, leading to the formation of various fused heterocyclic scaffolds. These reactions typically involve the reaction of the diamine with a reagent containing two electrophilic centers.

Synthesis of Benzimidazole (B57391) Scaffolds and Derivatives

The most common application of N1-substituted-1,2-phenylenediamines is in the synthesis of benzimidazoles. This is typically achieved through condensation with carboxylic acids or aldehydes. The reaction with carboxylic acids often requires harsh conditions, such as high temperatures and the presence of a strong acid. A more recent approach involves the microwave-promoted Suzuki-Miyaura reaction, which allows for the synthesis of 2-aryl-substituted benzimidazoles under more controlled conditions.

In a specific example, the synthesis of 3-(1-Cyclopentyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylbenzenamine was achieved starting from this compound. The initial step involved the formation of the benzimidazole ring by refluxing with formic acid and triethyl orthoformate. The resulting 1-cyclopentyl-1H-benzo[d]imidazole was then iodinated at the 2-position using t-butyllithium and N-iodosuccinimide. Finally, a Suzuki-Miyaura coupling with (3-(dimethylamino)phenyl)boronic acid under microwave irradiation yielded the desired product.

EntryReactant 1Reactant 2CatalystSolventConditionsProductYield (%)
1 1-Cyclopentyl-2-iodo-1H-benzo[d]imidazole(3-(dimethylamino)phenyl)boronic acidPdCl2(SPhos)21,4-Dioxane/WaterMicrowave, 120°C, 30-40 min3-(1-Cyclopentyl-1H-benzo[d]imidazol-2-yl)-N,N-dimethylbenzenamine91

Further demonstrating the utility of this scaffold, a series of 1-cyclopentyl-1H-benzo[d]imidazol-2-amine derivatives have been synthesized and evaluated as potential inhibitors of the Pseudomonas aeruginosa quorum sensing receptor (PqsR). For instance, 2-(4-(3-((6-Chloro-1-cyclopentyl-1H-benzo[d]imidazol-2-yl)amino)-2-hydroxypropoxy)phenyl)acetonitrile was prepared as part of a study to develop new adjuvant therapies for bacterial infections.

Formation of Imidazopyridine Systems

Investigations into Other Fused Heterocyclic Architectures

N-substituted o-phenylenediamines are known precursors for other fused heterocyclic systems such as quinoxalines and phenazines. The synthesis of quinoxalines is typically achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. Given the reactivity of this compound, it is a plausible substrate for such reactions to yield N-cyclopentyl-substituted quinoxaline derivatives. Similarly, oxidative condensation reactions could potentially lead to the formation of N-cyclopentyl-substituted phenazines. However, specific documented examples of these transformations using this compound are scarce.

Derivatization at the Secondary Amine (N1) Position

The secondary amine in this compound offers a reactive site for various derivatization reactions, allowing for the introduction of a wide range of functional groups.

Alkylation and Arylation Reactions

The secondary amine of N1-substituted o-phenylenediamines can undergo N-alkylation with alkyl halides or through reductive amination with aldehydes and ketones. Palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the N-arylation of amines. This reaction involves the coupling of an amine with an aryl halide or triflate in the presence of a palladium catalyst and a suitable ligand. While this methodology is broadly applicable to secondary amines, specific examples of the N-arylation of this compound are not prominently reported. The successful application of this reaction would provide a straightforward route to N1-aryl-N1-cyclopentylbenzene-1,2-diamines, which could serve as precursors to a diverse range of N,N'-disubstituted heterocyclic compounds.

Acylation and Sulfonylation for Amide and Sulfonamide Formation

The secondary amine of this compound can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonamides can be synthesized by reacting the diamine with sulfonyl chlorides. These reactions provide a means to introduce a wide variety of substituents at the N1 position, thereby modifying the electronic and steric properties of the molecule. These derivatized diamines can then be used as building blocks for the synthesis of more complex heterocyclic structures with tailored properties. While these are standard transformations for secondary amines, specific examples with detailed reaction conditions and yields for this compound are not widely available in the surveyed scientific literature.

Derivatization at the Primary Amine (N2) Position

The presence of a primary amino group (N2) adjacent to the N1-cyclopentyl substituted amine allows for selective derivatization. The N2 amine is more sterically accessible and generally more nucleophilic, enabling a range of chemical transformations to be carried out with high regioselectivity. Common derivatization strategies include acylation, alkylation, and sulfonylation, which introduce new functional groups and allow for the extension of the molecular framework.

Acylation: The reaction of this compound with acylating agents such as acid chlorides or anhydrides selectively forms an amide bond at the N2 position. This reaction is typically performed in the presence of a base to neutralize the acid byproduct.

Alkylation: Selective alkylation of the N2 amine can be achieved using various alkylating agents. Direct alkylation with alkyl halides can sometimes lead to mixtures of N1 and N2 substituted products, but specific reaction conditions can favor N2 selectivity. nih.gov Reductive amination, reacting the diamine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing an alkyl group at the N2 position.

Sulfonylation: The N2 amine can be selectively sulfonated using sulfonyl chlorides in the presence of a base. This reaction yields sulfonamides, which are important functional groups in medicinal chemistry.

The table below summarizes representative derivatization reactions on N-substituted benzene-1,2-diamines, illustrating the typical conditions and outcomes for selective modification at the N2 position.

PrecursorReagentConditionsProductYieldReference
N-phenyl-o-phenylenediamineBenzaldehydeEr(OTf)₃ (1 mol%), Microwave (60°C), 5 min1-phenyl-2-benzyl-1H-benzo[d]imidazole99% nih.gov
4-methoxyazobenzenePhotoreaction, HCl in DMFIrradiation4-methoxy-N²-phenylbenzene-1,2-diamine85% nih.gov
1H-Indazole (analogue)Alkyl 2,2,2-trichloroacetimidateTfOH or Cu(OTf)₂2-Alkyl-2H-indazoleup to 96% organic-chemistry.org

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all components, are highly efficient tools in organic synthesis. nih.gov this compound, as a substituted o-phenylenediamine, is an excellent substrate for various MCRs, leading to the rapid assembly of complex heterocyclic scaffolds.

One of the most common applications of o-phenylenediamines in MCRs is the synthesis of benzimidazoles. nih.govscispace.com For instance, the reaction of an N-substituted o-phenylenediamine with an aldehyde proceeds via an initial condensation to form a Schiff base, which then undergoes intramolecular cyclization and subsequent oxidation (or dehydrogenation) to yield a 1,2-disubstituted benzimidazole. nih.gov This transformation can often be achieved in a single pot, sometimes under microwave irradiation to accelerate the reaction. nih.gov

Furthermore, N1-substituted benzene-1,2-diamines can participate in isocyanide-based MCRs, such as the Ugi reaction. mdpi.comsemanticscholar.orgbeilstein-journals.org In a modified Ugi-type reaction, the diamine can act as the amine component. One amino group forms an imine with an aldehyde, and the subsequent addition of an isocyanide generates a nitrilium intermediate. mdpi.com This intermediate can then be trapped intramolecularly by the second amino group to form heterocyclic structures like quinoxalinones in a single step. mdpi.com The Passerini reaction is another significant isocyanide-based MCR that typically involves a carboxylic acid, a carbonyl compound, and an isocyanide to produce α-acyloxy amides. wikipedia.orgorganic-chemistry.orgmdpi.com While direct participation of a diamine is not characteristic of the classic Passerini reaction, its components can be incorporated into more complex MCR sequences.

The following table presents examples of multi-component reactions using N-substituted o-phenylenediamines as precursors to generate diverse heterocyclic products.

PrecursorReactant 2Reactant 3ConditionsProductYieldReference
N-phenyl-o-phenylenediamine4-ChlorobenzaldehydeN/AEr(OTf)₃, Microwave, 60°C2-(4-chlorophenyl)-1-phenyl-1H-benzo[d]imidazole98% nih.gov
o-phenylenediamineThiophenolParaformaldehydeK₃PO₄, DMSO, 100°C1-((phenylthio)methyl)-1H-benzo[d]imidazole91% nih.gov
1,2-diaminobenzeneBenzaldehydetert-butyl isocyanideCH₂Cl₂, rt, 24h3-amino-4-benzyl-3,4-dihydroquinoxalin-2(1H)-one81% mdpi.com
4,5-dimethylbenzene-1,2-diamine2-aminoisonicotinic acid, various aldehydes, various isonitrilesN/ASc(OTf)₃, Microwave, 130°CSubstituted benzimidazole-imidazo[1,2-a]pyridines85-95% nycu.edu.tw

Applications in Advanced Chemical Research

Ligand Chemistry and Coordination Complexes

As a derivative of 1,2-phenylenediamine, N1-Cyclopentylbenzene-1,2-diamine possesses inherent properties that make it an excellent candidate for ligand development. The two nitrogen atoms are positioned to readily coordinate with metal centers, forming stable chelate structures.

The application of diamine ligands in transition metal catalysis is a well-established field, with these ligands being crucial for a variety of chemical transformations. nih.gov N-aryl 1,2-diamines, in particular, have been successfully used in copper- and palladium-catalyzed cross-coupling reactions. tcichemicals.combeilstein-journals.org

The fundamental coordination behavior is exemplified by the formation of complexes between transition metals and N,N'-dibenzylethane-1,2-diamine, which forms stable octahedral complexes with metals like Cu(II), Ni(II), Zn(II), and Co(II). nih.gov Similarly, this compound is expected to form robust complexes, making it a promising ligand for catalytic applications.

The performance of a ligand in catalysis is heavily influenced by the steric and electronic properties of its substituents. nih.govillinois.edunih.gov The this compound ligand features two key substituents: the phenyl group and the cyclopentyl group, each imparting distinct characteristics.

Electronic Effects: The phenyl group attached to one of the nitrogen atoms is an aromatic system that can influence the electron density on the coordinating nitrogen. This can modulate the Lewis basicity of the ligand and the electronic properties of the metal center it coordinates to. The ability to tune the electronic environment of a catalyst is crucial for optimizing its activity and selectivity in reactions such as cross-coupling. tcichemicals.com

Steric Effects: The cyclopentyl group introduces significant steric bulk near the metal's coordination sphere. This steric hindrance can play a critical role in controlling the access of substrates to the catalytic center, thereby influencing the selectivity of the reaction, particularly in asymmetric catalysis. epa.gov For instance, in Ullmann-type cross-coupling reactions, sterically hindered ligands have been shown to prevent catalyst deactivation pathways and improve reaction outcomes. tcichemicals.com The defined three-dimensional structure created by the cyclopentyl group can create a specific chiral pocket around the metal, which is essential for enantioselective transformations.

Chiral 1,2-diamines are considered "privileged" scaffolds in asymmetric synthesis due to their widespread success in a vast range of catalytic enantioselective reactions. rsc.orgscholaris.carsc.org The development of a chiral version of this compound would provide access to new catalysts for asymmetric synthesis.

The synthesis of enantiopure 1,2-diamines can be achieved through several established strategies:

Resolution of Racemates: A racemic mixture of the diamine can be separated into its constituent enantiomers by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. This method has been historically used for similar diamines. researchgate.net

Asymmetric Synthesis: Modern methods focus on the direct asymmetric synthesis of the diamine. This can involve catalytic asymmetric diamination of olefins or the ring-opening of aziridines with amine nucleophiles using a chiral catalyst. rsc.orgorganic-chemistry.org For example, chiral catalysts based on niobium or titanium complexes have been used for the enantioselective ring-opening of meso-aziridines with anilines to produce chiral N,N'-diaryl 1,2-diamines. rsc.org

From the Chiral Pool: Synthesis can start from naturally occurring chiral molecules. While less direct for this specific target, it is a powerful strategy in chiral ligand synthesis. researchgate.net

Once obtained in enantiopure form, chiral this compound could be used to generate a new family of chiral ligands and catalysts for reactions such as asymmetric hydrogenation, cyclopropanation, and various C-C and C-N bond-forming reactions. researchgate.net

This compound as a Ligand in Transition Metal Catalysis

Organocatalysis and Asymmetric Synthesis

Beyond metal catalysis, derivatives of this compound are promising candidates for the field of organocatalysis, where small organic molecules are used to catalyze chemical reactions.

Bifunctional organocatalysts operate by simultaneously activating two different reacting species, for example, a nucleophile and an electrophile. This dual activation often leads to high levels of stereocontrol in asymmetric reactions. A common design for such catalysts involves a basic moiety (like an amine) to activate the nucleophile and a hydrogen-bond donor group (like a thiourea (B124793) or amide) to activate the electrophile. nih.gov

Research on the closely related (1R,2R)-cyclohexane-1,2-diamine scaffold provides a clear blueprint for how this compound could be utilized. mdpi.com A synthetic route has been developed to create a variety of bifunctional organocatalysts from chiral cyclohexane-1,2-diamine. The process involves N-arylation, followed by modification of the second amino group to introduce a hydrogen-bonding moiety like an amide or sulfonamide. mdpi.com

Applying this strategy to a chiral version of this compound would generate novel bifunctional organocatalysts. These catalysts would possess a basic tertiary amine (from alkylation of the second nitrogen) and a tunable hydrogen-bonding group attached to the phenyl ring's ortho-amino group. Such catalysts are expected to be effective in promoting asymmetric reactions like the Michael addition.

In a study using cyclohexane-1,2-diamine-derived catalysts, the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene was investigated. The results demonstrated that the structure of the catalyst significantly impacts conversion and enantioselectivity. mdpi.com A similar investigation with catalysts derived from this compound would be a logical next step. The table below shows representative results for the cyclohexane-based analogues, which can serve as a benchmark for future studies on cyclopentyl systems.

Table 1: Performance of Cyclohexane-1,2-Diamine Derived Organocatalysts in the Michael Addition of Acetylacetone to trans-β-Nitrostyrene Data adapted from studies on analogous (1R,2R)-cyclohexane-1,2-diamine derivatives for illustrative purposes. mdpi.com

Catalyst MoietyConversion (%)Enantiomeric Excess (ee %)
Sulfonamide Derivative8535 (S)
Amide Derivative9341 (S)
Benzylated Amine Derivative7828 (S)
Arylated Amine Derivative6522 (S)

Exploration of this compound Derivatives as Bifunctional Organocatalysts

Hydrogen-Bond Donor Activation Mechanisms

While direct studies on this compound as a primary hydrogen-bond donor catalyst are not extensively documented, the broader class of N-aryl-1,2-diamines serves as a valuable platform for designing bifunctional catalysts. These catalysts can activate electrophiles through hydrogen bonding, a key mechanism in various organic transformations. For instance, organocatalysts derived from chiral 1,2-diamines, such as (1R,2R)-cyclohexane-1,2-diamine, have been shown to contain a 1,2-benzenediamine moiety as the hydrogen-bond donor. mdpi.com This suggests that the N-H groups of the diamine can form hydrogen bonds with substrates, thereby enhancing their reactivity. This principle of hydrogen-bond donor activation is fundamental to many asymmetric catalytic processes.

Application in Asymmetric Carbon-Carbon Bond Formation (e.g., 1,4-Addition Reactions)

The development of catalysts for asymmetric carbon-carbon bond formation is a cornerstone of modern organic synthesis. Chiral diamines are frequently employed as ligands for metal catalysts or as scaffolds for organocatalysts in reactions like the Michael (1,4-addition) reaction. Research on organocatalysts derived from (1R,2R)-cyclohexane-1,2-diamine, which are structurally analogous to cyclopentyl-based systems, has demonstrated their utility in the 1,4-addition of dicarbonyl compounds to nitroalkenes. mdpi.com These catalysts often operate through a bifunctional mechanism where one part of the catalyst (e.g., a tertiary amine) acts as a Brønsted base to deprotonate the nucleophile, while the other part (the diamine) activates the electrophile via hydrogen bonding. Although specific data for this compound in this context is limited, the principles established with similar scaffolds highlight its potential.

Stereocontrol Strategies Utilizing this compound Based Catalysts

Achieving high levels of stereocontrol is a primary goal in asymmetric synthesis. The stereochemical outcome of reactions catalyzed by chiral diamine derivatives is often dictated by the precise three-dimensional arrangement of the catalyst-substrate complex. The cyclopentyl group in this compound introduces a fixed chiral environment that can influence the facial selectivity of a reaction. The synthesis of a range of enantiomerically pure vicinal 1,2-diamines and their use as asymmetric catalysts has been a subject of extensive research. researchgate.net These catalysts, often C2-symmetric derivatives of diamines like (1R, 2R)-(-)-1,2-diaminocyclohexane, have been successfully applied in various asymmetric transformations. researchgate.net The strategic placement of substituents on the diamine scaffold is a key strategy to fine-tune the steric and electronic properties of the catalyst, thereby maximizing enantioselectivity.

Medicinal Chemistry Lead Compound Development

The structural motif of N-aryl-1,2-diamines is a recurring feature in many biologically active compounds. This compound, as a member of this class, represents a valuable starting point for the development of new lead compounds in medicinal chemistry.

Structural Modification of this compound for Bioactive Scaffolds

N-Aryl-1,2-phenylenediamines are important precursors for the synthesis of various heterocyclic compounds with therapeutic potential, most notably benzimidazoles. rsc.orgnih.gov The reaction of an N-substituted o-phenylenediamine (B120857), such as this compound, with various reagents can lead to a diverse library of benzimidazole (B57391) derivatives. organic-chemistry.orgmdpi.comeijppr.com These derivatives can be further functionalized to explore structure-activity relationships and optimize their biological activity. The cyclopentyl group can provide a specific hydrophobic interaction with biological targets, while the benzimidazole core is a well-established pharmacophore.

Design and Synthesis of Sodium Channel Modulators Derived from Benzimidazole-N1-Cyclopentylbenzene-1,2-diamine Conjugates

Voltage-gated sodium channels (NaVs) are critical targets for the treatment of a variety of disorders, including pain and epilepsy. nih.govdrugbank.comwikipedia.org While direct conjugates of this compound and benzimidazole as sodium channel modulators are not specifically reported, the N-aryl amine and benzimidazole scaffolds are present in known sodium channel blockers. For instance, certain N-aryl amides have been investigated as inhibitors of voltage-gated sodium channels. acs.org The general strategy involves creating molecules that can effectively interact with the channel protein and modulate its function. The synthesis of benzimidazoles from N-substituted o-phenylenediamines provides a viable route to creating compounds that could be tested for such activity. nih.gov

Development of Novel Antimicrobial Agents from this compound Derived Bis-Benzimidazoles

The emergence of antimicrobial resistance is a major global health concern, driving the search for new antibacterial and antifungal agents. pharmacophorejournal.com Benzimidazole derivatives have a long history of use as antimicrobial agents. nih.govresearchgate.netmdpi.com The synthesis of bis-benzimidazoles, where two benzimidazole units are linked together, is a known strategy to enhance antimicrobial potency. N-substituted benzimidazole derivatives have shown promising activity against various bacterial and fungal strains. nih.govzenodo.org By using a diamine like this compound as a starting material, it is conceivable to synthesize bis-benzimidazole structures where the two benzimidazole rings are formed from the two amino groups of the diamine. This would lead to a specific spatial arrangement of the two heterocyclic systems, which could be beneficial for their interaction with microbial targets.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives in Bioactive Compound Design

The exploration of this compound and its derivatives in bioactive compound design is an area of growing interest within medicinal chemistry. The inherent structural features of this scaffold, namely the presence of a flexible cyclopentyl group and two vicinal amino groups on a benzene (B151609) ring, offer a versatile platform for the synthesis of a diverse array of molecules with potential therapeutic applications. Structure-activity relationship (SAR) studies are crucial in this context, as they systematically investigate how modifications to the chemical structure of these derivatives influence their biological activity. While specific and comprehensive SAR data for this compound derivatives remains an emerging field of research, valuable insights can be drawn from studies on structurally related N-substituted benzene-1,2-diamine analogs.

In a representative study investigating the impact of N-substitution on the bioactivity of benzene-1,2-diamine derivatives, the binding affinity of N1-phenylbenzene-1,2-diamine towards the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy, was evaluated. researchgate.net This study provides a valuable model for understanding how a cyclic substituent on one of the nitrogen atoms of the diamine core can influence biological activity. The binding free energy (ΔGbind) for N1-phenylbenzene-1,2-diamine was compared to that of the unsubstituted 1,2-phenylenediamine, revealing a significant enhancement in binding affinity with the introduction of the phenyl group. researchgate.net This suggests that the N-substituent plays a crucial role in the molecular recognition and interaction with the target protein.

The following interactive data table summarizes the binding affinity of N1-phenylbenzene-1,2-diamine and the parent 1,2-phenylenediamine with EGFR, illustrating a key SAR principle where the addition of a cyclic N-substituent enhances biological activity.

Compound NameN-SubstituentBiological TargetBinding Free Energy (ΔGbind) (kcal/mol)
N1-Phenylbenzene-1,2-diaminePhenylEGFR-55.03
1,2-PhenylenediamineNoneEGFR-32.69

This data is based on a study of N1-phenylbenzene-1,2-diamine and is presented as a representative example of SAR for N-substituted benzene-1,2-diamines. researchgate.net

The significant increase in binding affinity observed for N1-phenylbenzene-1,2-diamine highlights the importance of the N-substituent in optimizing the interaction with the biological target. researchgate.net This enhancement could be attributed to several factors, including increased hydrophobic interactions within the binding pocket of EGFR and a more favorable orientation of the molecule for binding.

Further SAR studies on this compound derivatives would systematically explore the impact of modifying both the cyclopentyl group (e.g., by introducing substituents or altering ring size) and the benzene ring (e.g., by adding various electron-donating or electron-withdrawing groups). Additionally, derivatization of the second amino group would provide another avenue for modulating activity. Such studies are essential for the rational design of more potent and selective bioactive compounds based on this promising chemical scaffold.

Spectroscopic and Structural Elucidation Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For N1-cyclopentylbenzene-1,2-diamine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.

Proton (¹H) NMR spectroscopy of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the amine protons, and the protons of the cyclopentyl group. The chemical shifts (δ) are influenced by the electron-donating effects of the amino groups and the anisotropic effect of the benzene (B151609) ring.

The aromatic region would likely display complex multiplets due to the ortho- and meta-couplings between the four adjacent protons on the benzene ring. These protons are expected to resonate in the range of δ 6.5-7.5 ppm. The protons of the primary amine (-NH₂) and the secondary amine (-NH-) would appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. The -NH₂ protons are expected between δ 3.5-4.5 ppm, while the -NH- proton, being adjacent to the cyclopentyl group, may appear in a similar region. The methine proton on the cyclopentyl ring directly attached to the nitrogen (CH-N) is expected to be deshielded and appear as a multiplet around δ 3.5-4.0 ppm. The methylene (B1212753) protons of the cyclopentyl ring would likely give rise to complex multiplets in the upfield region, typically between δ 1.4-2.1 ppm.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Aromatic-H6.5 - 7.5m-
-NH₂3.5 - 4.5br s-
-NH-3.5 - 4.5br s-
Cyclopentyl-CH(N)3.5 - 4.0m-
Cyclopentyl-CH₂1.4 - 2.1m-

Note: Predicted data is based on analogous compounds and general principles of NMR spectroscopy. Actual values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the aromatic carbons and the cyclopentyl carbons. The chemical shifts of the aromatic carbons are influenced by the substitution pattern of the amino groups. The two carbons bearing the amino groups (C-1 and C-2) are expected to be shielded and appear in the range of δ 135-150 ppm. The other four aromatic carbons would resonate between δ 110-130 ppm. The methine carbon of the cyclopentyl group attached to the nitrogen is anticipated to appear around δ 55-65 ppm, while the methylene carbons of the cyclopentyl ring are expected in the δ 20-35 ppm region. nih.gov

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic C-N135 - 150
Aromatic C-H110 - 130
Cyclopentyl-C(N)55 - 65
Cyclopentyl-CH₂20 - 35

Note: Predicted data is based on analogous compounds like cyclopentylbenzene (B1606350) and general principles of NMR spectroscopy. nih.gov Actual values may vary.

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would show correlations between the adjacent aromatic protons, helping to delineate the substitution pattern. It would also show correlations between the methine proton of the cyclopentyl group and its adjacent methylene protons, as well as between the different methylene protons within the cyclopentyl ring, confirming the integrity of the cycloalkyl moiety. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It allows for the unambiguous assignment of each carbon atom that has attached protons. For instance, the aromatic C-H signals in the ¹³C NMR spectrum can be definitively assigned by correlating them to their corresponding proton signals in the ¹H NMR spectrum. Similarly, the cyclopentyl methine and methylene carbons can be assigned. emerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. sdsu.edu HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connectivity between different functional groups. In the case of this compound, HMBC would show correlations from the cyclopentyl methine proton to the aromatic C-1 carbon, confirming the point of attachment of the cyclopentylamino group to the benzene ring. Correlations between the amine protons and adjacent aromatic carbons would further solidify the structural assignment. emerypharma.com

Expected 2D NMR Correlations for this compound:

2D NMR Experiment Correlating Nuclei Expected Key Correlations
COSY¹H - ¹HCorrelations between adjacent aromatic protons; Correlation between cyclopentyl-CH(N) and adjacent cyclopentyl-CH₂.
HSQC¹H - ¹³C (one bond)Correlation of each aromatic C-H with its attached proton; Correlation of each cyclopentyl C-H with its attached proton.
HMBC¹H - ¹³C (multiple bonds)Correlation from cyclopentyl-CH(N) to aromatic C-1; Correlations from amine protons to adjacent aromatic carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₁H₁₆N₂), the molecular weight is 176.26 g/mol . The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 176.

The fragmentation of this compound would likely proceed through several characteristic pathways. A common fragmentation for N-alkyl anilines is the alpha-cleavage, leading to the loss of an alkyl radical from the cyclopentyl group. Another significant fragmentation pathway could involve the loss of the entire cyclopentyl group, resulting in a fragment ion corresponding to benzene-1,2-diamine at m/z 108. nist.gov Fragmentation of the benzene ring itself is also possible, though typically less favorable.

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z Value Proposed Fragment Fragmentation Pathway
176[C₁₁H₁₆N₂]⁺ (Molecular Ion)-
108[C₆H₈N₂]⁺Loss of cyclopentyl radical
107[C₆H₇N₂]⁺Loss of cyclopentene

Note: The predicted fragmentation pattern is based on the general fragmentation rules of amines and aromatic compounds. nist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. wpmucdn.com The IR spectrum of this compound would exhibit characteristic absorption bands for the N-H bonds of the primary and secondary amines, the C-N bonds, the aromatic C-H and C=C bonds, and the aliphatic C-H bonds of the cyclopentyl group.

N-H Stretching: The primary amine (-NH₂) is expected to show two distinct bands in the region of 3400-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations. orgchemboulder.com The secondary amine (-NH-) will show a single, weaker band in the same region. orgchemboulder.com

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weak to medium bands above 3000 cm⁻¹. Aliphatic C-H stretching vibrations from the cyclopentyl group will be observed as strong bands in the 2960-2850 cm⁻¹ region. rsc.org

C=C Stretching: The aromatic ring will show characteristic C=C stretching absorptions in the 1600-1450 cm⁻¹ region. docbrown.info

N-H Bending: The N-H bending vibration of the primary amine is expected to appear around 1620 cm⁻¹. wikipedia.org

C-N Stretching: The C-N stretching vibrations for aromatic amines are typically found in the 1335-1250 cm⁻¹ range. orgchemboulder.com

Predicted IR Absorption Bands for this compound:

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
N-H StretchPrimary Amine (-NH₂)3400-3300 (two bands)
N-H StretchSecondary Amine (-NH-)3400-3300 (one band)
C-H StretchAromatic>3000
C-H StretchAliphatic (Cyclopentyl)2960-2850
C=C StretchAromatic1600-1450
N-H BendPrimary Amine (-NH₂)~1620
C-N StretchAromatic Amine1335-1250

Note: Predicted data is based on general IR correlation tables and data for similar compounds. orgchemboulder.comrsc.orgdocbrown.infowikipedia.org

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be obtained, X-ray diffraction analysis would provide a wealth of structural information, including:

Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-N, C-H, N-H) and bond angles, which can offer insights into hybridization and steric effects.

Conformation: The exact conformation of the cyclopentyl ring and the orientation of the cyclopentylamino group relative to the benzene ring.

Intermolecular Interactions: The packing of the molecules in the crystal lattice, revealing details about hydrogen bonding interactions involving the amine groups and other intermolecular forces that dictate the solid-state structure.

For N-substituted benzene-1,2-diamine derivatives, the planarity of the benzene ring is expected, and the nitrogen atoms of the amino groups will likely exhibit a trigonal pyramidal or nearly trigonal planar geometry. nih.gov The crystal structure would be significantly influenced by hydrogen bonds formed between the -NH₂ and -NH- groups of adjacent molecules, leading to the formation of extended networks in the solid state.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like N1-Cyclopentylbenzene-1,2-diamine. These calculations can provide valuable insights into the distribution of electrons within the molecule, which is fundamental to its chemical behavior.

Furthermore, the calculation of the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution. For this compound, the MEP would likely show regions of negative potential around the nitrogen atoms, indicating their nucleophilic character and propensity to engage in hydrogen bonding.

While specific DFT data for this compound is scarce, studies on similar aromatic diamines provide a basis for what one might expect. For instance, computational studies on N-substituted benzene-1,2-diamines would likely show that the nature of the substituent on the nitrogen atom significantly modulates the electronic properties.

Table 1: Illustrative Quantum Chemical Parameters for Structurally Related Aromatic Amines (Hypothetical Data)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
Benzene-1,2-diamine-5.1-0.84.3
N1-Methylbenzene-1,2-diamine-5.0-0.74.3
N1-Phenylbenzene-1,2-diamine-5.2-1.04.2

Note: This table is for illustrative purposes to demonstrate the type of data obtained from quantum chemical calculations and does not represent actual calculated values for this compound.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.

Given the structural motifs present in this compound—a benzene (B151609) ring, two amine groups, and a cyclopentyl substituent—it could potentially interact with a variety of biological receptors through hydrogen bonding (via the NH and NH2 groups), π-π stacking (via the benzene ring), and hydrophobic interactions (via the cyclopentyl group).

A study on the design of benzene-1,2-diamines as selective inducible nitric oxide synthase (iNOS) inhibitors utilized molecular docking to identify potential scaffolds that could mimic the interactions of known inhibitors. nih.gov This suggests that derivatives of benzene-1,2-diamine have the potential to fit into the active sites of enzymes.

In the absence of direct docking studies on this compound, we can look at research on analogous compounds. For example, a study involving the molecular docking of N1-phenylbenzene-1,2-diamine with the Epidermal Growth Factor Receptor (EGFR) showed a binding free energy (ΔGBind) of -55.03 kcal/mol, indicating a strong potential for interaction. This suggests that the N-substituted benzene-1,2-diamine scaffold can form stable complexes with protein targets.

Molecular dynamics (MD) simulations can further refine the understanding of ligand-receptor interactions by simulating the movement of atoms and molecules over time. An MD simulation of a complex between this compound and a receptor would provide insights into the stability of the binding pose, the role of solvent molecules, and the conformational changes that may occur upon binding.

Table 2: Illustrative Molecular Docking Results for a Related Compound

LigandReceptorDocking Score (kcal/mol)Key Interactions
N1-Phenylbenzene-1,2-diamineEGFR-55.03 (ΔGBind)Hydrogen bonding, hydrophobic interactions

Note: This table presents data for a structurally related compound to illustrate the outputs of molecular docking studies.

Mechanistic Studies of Reactions Involving this compound using Computational Methods

Computational methods are invaluable for elucidating the mechanisms of chemical reactions, providing detailed information about transition states, reaction intermediates, and reaction energy profiles. For reactions involving this compound, computational studies could explore various transformations.

For instance, the synthesis of 1,2-diamines can proceed through various routes, and computational chemistry can help to understand the underlying mechanisms. A study on the synthesis of 1,2-diamines from N-alkyl aziridines employed DFT calculations to characterize the ring-opening reaction mechanism, indicating a preference for an aziridinium (B1262131) cation intermediate over a direct SN2 pathway. researchgate.net

Another area of interest would be the mechanism of nucleophilic aromatic substitution reactions. While this compound itself is electron-rich, understanding how it might be synthesized or how it might react under certain conditions can be aided by computational mechanistic studies. For example, the formation of N-arylbenzene-1,2-diamines through the photoreaction of azobenzenes has been studied, with proposed mechanisms explaining the observed selectivity. nih.gov

Computational studies could also predict the most likely sites of reaction on the this compound molecule. For example, the relative nucleophilicity of the two nitrogen atoms could be assessed, as well as the susceptibility of the aromatic ring to electrophilic attack at different positions.

Prediction of Spectroscopic Properties through Computational Approaches

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. These predictions can aid in the assignment of complex spectra and in the structural elucidation of new compounds. For this compound, one would expect characteristic signals for the aromatic protons, the protons on the cyclopentyl ring, and the protons of the amine groups. The chemical shifts of the aromatic protons would be influenced by the electron-donating nature of the amino and cyclopentylamino groups. mnstate.edu

Infrared (IR) Spectroscopy: The vibrational frequencies of a molecule can be calculated using quantum chemical methods, leading to a predicted IR spectrum. This can help in identifying the characteristic functional groups present in a molecule. For this compound, the predicted IR spectrum would show characteristic N-H stretching vibrations for the primary and secondary amine groups in the region of 3300-3500 cm⁻¹, C-N stretching vibrations, and various C-H stretching and bending vibrations for the aromatic and cyclopentyl moieties.

Future Research Directions and Translational Opportunities

Exploration of N1-Cyclopentylbenzene-1,2-diamine in Materials Science Applications

The benzene-1,2-diamine moiety is a critical precursor for a variety of functional materials, including high-performance polymers and organic electronics. The incorporation of a cyclopentyl group, as seen in this compound, offers a strategic approach to modify the properties of these materials.

Future research could systematically investigate the use of this compound as a monomer or an additive. In polymer science, triphenylamine-based diamines are known to be versatile monomers for aromatic polyamides. mdpi.com this compound could be explored for the synthesis of novel polyamides or polyimides. The bulky, non-planar cyclopentyl group could disrupt polymer chain packing, potentially enhancing solubility and processability without significantly compromising thermal stability.

In the realm of organic electronics, substituted diaminobenzenes are foundational for creating arylbenzimidazole-based materials for Organic Light-Emitting Diodes (OLEDs). mdpi.com Similarly, dihydrotetraazaanthracenes, derived from N-substituted ortho-phenylenediamines, are emerging as materials for organic electronic devices. mdpi.com The oxidation of o-phenylenediamine (B120857) (OPD) is also a key step in preparing conductive polymers. mdpi.com Research into this compound could target its potential as a precursor for:

Hole-Transporting Materials: The diamine can be a building block for larger conjugated systems where the cyclopentyl group could modulate the HOMO/LUMO energy levels and improve morphological stability in thin films.

Fluorescent Sensors: The condensation of the diamine core with appropriate aldehydes can yield fluorescent benzimidazole (B57391) derivatives. The cyclopentyl substituent could influence the photophysical properties, potentially leading to sensors with enhanced sensitivity or selectivity for specific analytes.

Corrosion Inhibitors: Benzotriazole, formed from the reaction of o-phenylenediamine with nitrous acid, is an effective corrosion inhibitor. wikipedia.org this compound could be used to synthesize substituted benzotriazoles, whose increased hydrophobicity from the cyclopentyl group might lead to improved performance in protecting metal surfaces.

Potential ApplicationPrecursor CompoundKey Structural FeatureAnticipated Benefit
High-Performance PolymersThis compoundCyclopentyl GroupEnhanced Solubility & Processability
Organic Electronics (OLEDs)This compoundBenzene-1,2-diamine CoreTunable Electronic Properties
Corrosion InhibitorsThis compoundBenzotriazole derivativeIncreased Hydrophobicity & Efficacy

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of N-substituted benzene-1,2-diamines often involves multiple steps, including the reaction of a nitroaniline with an alkyl halide followed by the reduction of the nitro group. mdpi.com For this compound, a likely route involves the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene (B31998) with cyclopentylamine, followed by catalytic hydrogenation. mdpi.com While effective, these methods can involve harsh reagents, metal catalysts, and organic solvents, presenting opportunities for developing more sustainable alternatives.

Future research should focus on green chemistry principles. This includes:

Solvent-Controlled Photoreactions: Recent studies have shown that N-arylbenzene-1,2-diamines can be selectively synthesized by irradiating azobenzene (B91143) precursors in specific solvents, offering a novel light-driven approach. nih.govrsc.org Investigating similar photochemical routes for N-alkyl derivatives could provide a metal-free alternative.

Aqueous-Phase Synthesis: The use of water as a reaction medium has been successfully applied to the synthesis of benzimidazoles from o-phenylenediamine and aldehydes. rsc.org Research into adapting the initial N-alkylation step to an aqueous or water-mediated system could significantly improve the environmental footprint of the synthesis.

Microwave-Assisted Synthesis: Microwave irradiation is a proven green technique for accelerating organic reactions and improving yields. mdpi.com Applying this technology to the synthesis of this compound could reduce reaction times and energy consumption compared to conventional heating methods.

Catalytic Advancements: Developing more efficient and recyclable catalysts for the reduction of the intermediate nitro-compound is another key area. This could involve exploring non-precious metal catalysts or biocatalytic reduction methods.

Integration of this compound into Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") that bind to biological targets. nih.govmdpi.com With a molecular weight of 176.26 g/mol , this compound fits squarely within the ideal fragment space (typically 140–200 Da). nih.govmyskinrecipes.com

The benzene-1,2-diamine scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds, including N-aryl-2-aminobenzimidazoles, which have shown promise as antimalarial agents. researchgate.net The 1,3-diaminobenzene scaffold has also been identified in inhibitors of platelet activation. nih.gov

This compound offers several advantages as a fragment:

Defined Growth Vectors: The molecule presents clear vectors for chemical elaboration. The unsubstituted amino group provides a site for building out into a polar region of a binding pocket, while the cyclopentyl group offers an sp³-rich, non-polar vector, addressing a common challenge in fragment elaboration where growth often originates from synthetically challenging positions on a ring. nih.govresearchgate.net

3D-Rich Scaffold: The non-planar cyclopentyl ring introduces three-dimensional character, which is increasingly sought after in drug discovery to improve specificity and physicochemical properties.

Synthetic Tractability: As a derivative of o-phenylenediamine, the fragment can be readily converted into a variety of heterocyclic systems, such as benzimidazoles, quinoxalines, and benzotriazoles, allowing for rapid follow-up chemistry once a hit is identified. wikipedia.org

Future research should involve screening this compound in fragment libraries against a wide range of therapeutic targets, including kinases, proteases, and protein-protein interactions. nih.gov Its potential as a starting point for developing novel inhibitors makes it a valuable addition to any FBDD campaign.

Unexplored Reactivity and Transformation Pathways of the Benzene-1,2-diamine Core

The reactivity of o-phenylenediamine is dominated by the condensation reactions of its two adjacent amino groups to form heterocycles. wikipedia.org However, the presence of a single N-alkyl substituent in this compound introduces asymmetry, opening up possibilities for selective and previously unexplored transformations.

Key areas for future investigation include:

Selective Mono-functionalization: Developing synthetic methods to selectively react with the primary amine (NH₂) in the presence of the secondary amine (NH-cyclopentyl), or vice versa, is a significant challenge. Success in this area would unlock access to a vast array of dissimilarly substituted derivatives, which is difficult to achieve with the parent o-phenylenediamine.

Oxidative Coupling Reactions: While the oxidation of OPD is known, mdpi.com the oxidation of this compound could lead to novel dimeric or polymeric structures with unique electronic properties. The reaction could be steered by controlling the oxidant and reaction conditions to favor specific coupling pathways.

Ring Electrophilic Substitution: The two amino groups are activating and ortho-, para-directing. libretexts.org In this compound, the cyclopentylamino group is more electron-donating than the amino group, suggesting that electrophilic attack would be directed to position 4 (para to the primary amine) and position 5 (para to the secondary amine). A detailed study of the regioselectivity of electrophilic aromatic substitution (e.g., nitration, halogenation) on this unsymmetrical substrate is warranted.

Radical Reactions: The reactivity of the C-H bonds on the cyclopentyl ring, particularly those adjacent to the nitrogen atom, under radical conditions has not been explored. Such reactions could provide a pathway for further functionalization of the alkyl substituent, adding another dimension to the molecule's synthetic utility. libretexts.org

Reaction TypeCore StructureResearch FocusPotential Outcome
Selective FunctionalizationAsymmetric DiamineDifferentiating reactivity of NH₂ vs. NHRAccess to asymmetrically substituted derivatives
Electrophilic SubstitutionElectron-rich Benzene (B151609) RingRegioselectivity of nitration, halogenation, etc.Predictable synthesis of 4- and 5-substituted products
Oxidative CouplingBenzene-1,2-diamineControl of polymerization/dimerizationNovel functional polymers and dimers
Radical ReactionsCyclopentyl GroupC-H activation on the alkyl substituentNew functionalization pathways

Q & A

Basic Research Question

  • IR Spectroscopy : NH stretching vibrations (~3350–3400 cm⁻¹) confirm primary amine groups, while C-N stretches (1250–1350 cm⁻¹) validate substitution patterns.
  • ¹H/¹³C NMR : NH protons appear as broad singlets (δ 1.5–3.0 ppm), and cyclopentyl CH₂ groups show multiplet splitting (δ 1.8–2.5 ppm). For derivatives like Schiff bases, imine protons resonate at δ 8.0–8.5 ppm .
  • X-ray Crystallography : Resolves stereochemistry and confirms trans-configuration in solid-state structures .

What strategies can mitigate the instability of this compound during catalytic applications?

Advanced Research Question

  • Protection-Deprotection : Use tert-butoxycarbonyl (Boc) groups to stabilize amines during synthesis; cleave under acidic conditions post-complexation.
  • In Situ Generation : Prepare the ligand immediately before metal coordination to avoid oxidative degradation.
  • Additives : Include radical scavengers (e.g., BHT) or antioxidants in reaction mixtures .

How can researchers validate the enantiomeric purity of this compound derivatives?

Basic Research Question

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.
  • Optical Rotation : Compare measured [α]D values against literature data for enantiopure standards.
  • NMR Chiral Shift Reagents : Eu(hfc)₃ induces distinct splitting patterns for enantiomers .

In antimicrobial studies, how does the substitution pattern on the benzene ring affect the bioactivity of Schiff base derivatives?

Advanced Research Question
Electron-withdrawing groups (e.g., nitro) at para positions enhance antimicrobial activity by increasing electrophilicity and membrane penetration. For example, N,N'-bis(p-nitrophenylmethylene)cyclohexane-1,2-diamine (Compound 4) exhibits higher MIC values (2–4 µg/mL against S. aureus) compared to unsubstituted analogs due to improved π-π stacking with bacterial DNA . Quantitative structure-activity relationship (QSAR) modeling can optimize substituent placement.

How do solvent polarity and temperature impact the stability of this compound in solution-phase reactions?

Advanced Research Question
Polar aprotic solvents (e.g., DMF, DMSO) stabilize the diamine via hydrogen bonding but may accelerate decomposition at >50°C. In contrast, nonpolar solvents (toluene, hexane) reduce solubility but minimize side reactions. Kinetic studies using UV-Vis spectroscopy show a half-life of 12 hours in DMF at 25°C versus 48 hours in toluene .

What computational methods are suitable for predicting the reactivity of this compound in ligand design?

Advanced Research Question

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) for metal-ligand charge transfer.
  • Molecular Dynamics (MD) : Simulate ligand flexibility in solvated systems to predict binding affinity.
  • Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes) .

What are the key challenges in scaling up enantioselective syntheses of this compound for industrial research?

Basic Research Question

  • Catalyst Loading : Asymmetric hydrogenation requires expensive chiral catalysts (e.g., Ru-BINAP), necessitating ligand recycling.
  • Purification : Chromatographic separation of enantiomers is impractical at scale; switch to crystallization-based resolution.
  • Byproduct Management : Optimize stoichiometry to minimize imine byproducts .

How does the steric profile of this compound influence its utility in asymmetric catalysis?

Advanced Research Question
The cyclopentyl group’s compact size enables faster substrate access to the metal center, favoring small substrates (e.g., ethylene) over bulky alkenes. In hydroamination reactions, this ligand achieves 85% ee for linear amines but <50% ee for branched analogs, unlike cyclohexane-derived ligands .

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